An In-depth Technical Guide to Cyclohexyl(1H-indol-3-yl)methanone
An In-depth Technical Guide to Cyclohexyl(1H-indol-3-yl)methanone
Introduction
Cyclohexyl(1H-indol-3-yl)methanone belongs to the diverse class of indole derivatives, which are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The indole core is a privileged scaffold found in numerous natural products and synthetic compounds with therapeutic potential. The presence of a cyclohexylmethanone moiety at the 3-position of the indole ring suggests potential interactions with various biological targets. This document provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and the likely pharmacological profile of cyclohexyl(1H-indol-3-yl)methanone, drawing parallels with related synthetic cannabinoids that share the 3-acylindole pharmacophore.
Chemical Properties
The precise physicochemical properties of cyclohexyl(1H-indol-3-yl)methanone have not been experimentally determined and reported in the literature. However, based on its structure and the properties of analogous compounds, the following characteristics can be predicted.
| Property | Predicted Value | Notes |
| IUPAC Name | Cyclohexyl(1H-indol-3-yl)methanone | - |
| Molecular Formula | C₁₅H₁₇NO | - |
| Molecular Weight | 227.30 g/mol | Calculated from the molecular formula. |
| Appearance | Predicted to be a solid at room temperature. | Based on similar 3-acylindoles. |
| Melting Point | Not available | Expected to be in the range of other crystalline 3-acylindoles. |
| Boiling Point | Not available | Expected to be high due to the molecular weight and polar functional groups. |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, chloroform, and methanol; sparingly soluble in water. | Common for indole derivatives. |
| pKa | The N-H proton of the indole is weakly acidic, with a pKa typically around 16-17. | - |
Synthesis and Experimental Protocols
The synthesis of cyclohexyl(1H-indol-3-yl)methanone can be approached through several established methods for the acylation of indoles at the 3-position. The Friedel-Crafts acylation is a common and effective strategy.[1][2][3][4][5]
Proposed Synthetic Protocol: Friedel-Crafts Acylation
This protocol describes a plausible method for the synthesis of cyclohexyl(1H-indol-3-yl)methanone from indole and cyclohexanecarbonyl chloride.
Materials:
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Indole
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Cyclohexanecarbonyl chloride
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Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid
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Anhydrous dichloromethane (DCM)
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.
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Addition of Lewis Acid: Cool the solution to 0 °C in an ice bath and add anhydrous aluminum chloride (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the resulting suspension for 15-20 minutes at 0 °C.
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Acylation: Add a solution of cyclohexanecarbonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
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Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure cyclohexyl(1H-indol-3-yl)methanone.
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Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Potential Pharmacological Activity and Signaling Pathway
Many synthetic molecules containing a 3-acylindole core structure are known to act as agonists at cannabinoid receptors (CB1 and CB2).[6][7][8][9] It is therefore plausible that cyclohexyl(1H-indol-3-yl)methanone exhibits similar pharmacological properties.
Cannabinoid Receptor Signaling Pathway
Activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events.[6][10][11][12][13][14] The primary signaling pathway involves coupling to Gi/o proteins.
Figure 1: Proposed signaling pathway for cyclohexyl(1H-indol-3-yl)methanone via cannabinoid receptors.
Experimental Workflow for Pharmacological Characterization
To elucidate the pharmacological profile of cyclohexyl(1H-indol-3-yl)methanone, a series of in vitro and in vivo experiments would be necessary.
Figure 2: Experimental workflow for the pharmacological characterization of cyclohexyl(1H-indol-3-yl)methanone.
Cannabinoid Receptor Binding Assay Protocol
This is a generalized protocol for determining the binding affinity of a test compound to cannabinoid receptors using a competitive radioligand binding assay.[15][16][17]
Materials:
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Cell membranes expressing human CB1 or CB2 receptors
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Radioligand (e.g., [³H]CP-55,940)
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Test compound (cyclohexyl(1H-indol-3-yl)methanone)
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Non-specific binding control (e.g., a high concentration of a known cannabinoid agonist)
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in the binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound. For total binding, add only the radioligand and membranes. For non-specific binding, add the radioligand, membranes, and a high concentration of the non-specific binding control.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
While specific experimental data for cyclohexyl(1H-indol-3-yl)methanone is currently lacking in the scientific literature, its structural features allow for informed predictions regarding its chemical properties, synthesis, and potential pharmacological activity. The proposed synthetic route via Friedel-Crafts acylation is a robust and well-established method for obtaining this compound. Based on the prevalence of cannabinoid receptor agonism among 3-acylindole derivatives, it is hypothesized that cyclohexyl(1H-indol-3-yl)methanone will act as a cannabinoid receptor agonist, modulating cellular signaling through Gi/o protein-coupled pathways. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and comprehensive pharmacological characterization of this and other novel indole derivatives, which is essential for advancing our understanding of their therapeutic potential and mechanism of action. Further research is warranted to validate these predictions and fully elucidate the chemical and biological profile of cyclohexyl(1H-indol-3-yl)methanone.
References
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics and Pharmacokinetics of Synthetic Cannabinoids | PPT [slideshare.net]
- 10. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. mdpi.com [mdpi.com]
- 15. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
